molecular formula C10H11N3O B13030023 4-(Dimethylamino)-1,2-dihydrophthalazin-1-one

4-(Dimethylamino)-1,2-dihydrophthalazin-1-one

Cat. No.: B13030023
M. Wt: 189.21 g/mol
InChI Key: FWLMUUJHTNBRMA-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-1,2-dihydrophthalazin-1-one is an organic compound with a unique structure that includes a dimethylamino group attached to a dihydrophthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1,2-dihydrophthalazin-1-one typically involves the reaction of phthalic anhydride with dimethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as acetic anhydride, and requires precise temperature control to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

4-(Dimethylamino)-1,2-dihydrophthalazin-1-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions, such as cancer and neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in organic synthesis.

    4-(Dimethylamino)benzoic acid: Used in the production of dyes and as a reagent in chemical analysis.

    4-(Dimethylamino)cinnamaldehyde: Employed as a chromogenic reagent in biochemical assays.

Uniqueness

4-(Dimethylamino)-1,2-dihydrophthalazin-1-one is unique due to its specific structure and the presence of both a dimethylamino group and a dihydrophthalazinone core. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4-(dimethylamino)-2H-phthalazin-1-one

InChI

InChI=1S/C10H11N3O/c1-13(2)9-7-5-3-4-6-8(7)10(14)12-11-9/h3-6H,1-2H3,(H,12,14)

InChI Key

FWLMUUJHTNBRMA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NNC(=O)C2=CC=CC=C21

Origin of Product

United States

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